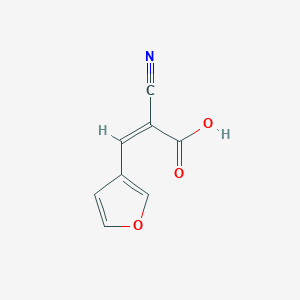
(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C18H16BrN5O2 and a molecular weight of 414.2631. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds have been synthesized through various methods. For instance, a novel series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives were identified2. Further research is needed to provide a detailed synthesis analysis of this specific compound.Molecular Structure Analysis
The molecular structure of this compound is complex, with a bromine atom attached to a pyridine ring, which is further connected to a piperazine ring via a methanone group. This piperazine ring is also attached to a pyridazin ring with a furan ring1. Unfortunately, I couldn’t find a detailed molecular structure analysis for this compound.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions. For example, a novel 7-nitro-1,2,3-benzoxadiazole (NBD)-based chemosensor BOP was synthesized and could detect S2- through fluorescent quenching and colorimetric change3.Physical And Chemical Properties Analysis
This compound has a molecular weight of 414.2631. Unfortunately, I couldn’t find more detailed information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Derivatives
The synthesis of novel classes of compounds, including derivatives similar to "(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone," has been a focus of research, aiming to develop new therapeutic agents with enhanced efficacy and specificity. For instance, the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones has been reported, showcasing the synthetic routes to access complex heterocyclic systems that may serve as building blocks for further chemical modifications (Gani Koza et al., 2013).
Pharmacological Evaluation
Derivatives structurally related to "(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" have been evaluated for their pharmacological potential. For example, novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing analgesic effects in preclinical models (Naoki Tsuno et al., 2017).
Mechanisms of Action
The exploration of the mechanisms of action of compounds related to "(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" has led to insights into their potential therapeutic applications. For instance, the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives revealed their enzyme inhibitory activity, suggesting their utility as therapeutic agents (G. Hussain et al., 2017).
Safety And Hazards
This compound is not intended for human or veterinary use and is for research use only1. Specific safety and hazard information for this compound is not available in the current literature.
Future Directions
The future directions for this compound are not clearly stated in the available literature. However, similar compounds have shown potential in various fields. For example, a series of (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives showed analgesic effect, suggesting potential therapeutic applications2.
Please note that this analysis is based on the available information and may not be comprehensive. Further research is needed to provide a more detailed analysis of this compound.
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-14-10-13(11-20-12-14)18(25)24-7-5-23(6-8-24)17-4-3-15(21-22-17)16-2-1-9-26-16/h1-4,9-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIAMMAFFBFWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-3-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


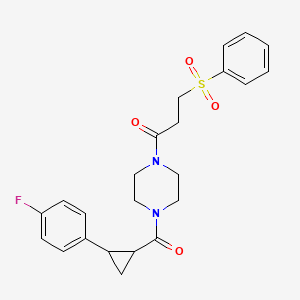
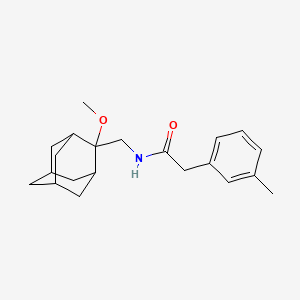
![4-[3-(4-Chlorophenyl)sulfonyl-6-methoxyquinolin-4-yl]morpholine](/img/structure/B2958246.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide](/img/structure/B2958250.png)

![2-(4-bromophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2958253.png)
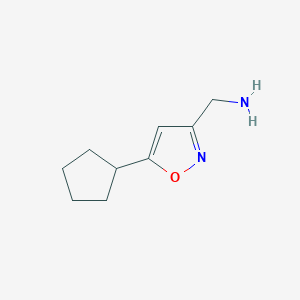
![1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridin-2-one](/img/structure/B2958256.png)
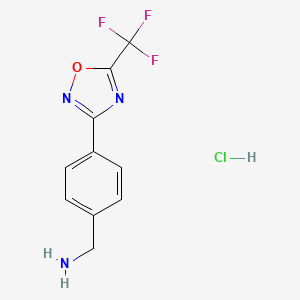
![2-chloro-5-({2-phenyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}sulfonyl)pyridine](/img/structure/B2958258.png)
![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate](/img/structure/B2958259.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2958261.png)
